

Application Notes and Protocols for NCB-0846 in In Vitro Cell Culture

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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B15608171

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Abstract

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4] It has demonstrated significant anti-tumor and anti-cancer stem cell (CSC) activities, primarily through the suppression of Wnt-driven tumorigenesis.[1][3][4] **NCB-0846** binds to TNIK in an inactive conformation, effectively blocking its kinase activity and downstream signaling.[1][2][3] These application notes provide detailed protocols for the in vitro use of **NCB-0846** in cell culture, including methodologies for assessing cell viability, colony formation, protein phosphorylation, and apoptosis.

Mechanism of Action

NCB-0846 exerts its biological effects primarily through the inhibition of TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[3][4] TNIK is a downstream component of the Wnt pathway and acts as a transcriptional coactivator for T-cell factor 4 (TCF4)/ β -catenin complexes.[4] By inhibiting TNIK, **NCB-0846** prevents the phosphorylation of TCF4, leading to the downregulation of Wnt target genes such as AXIN2 and MYC.[1][4]

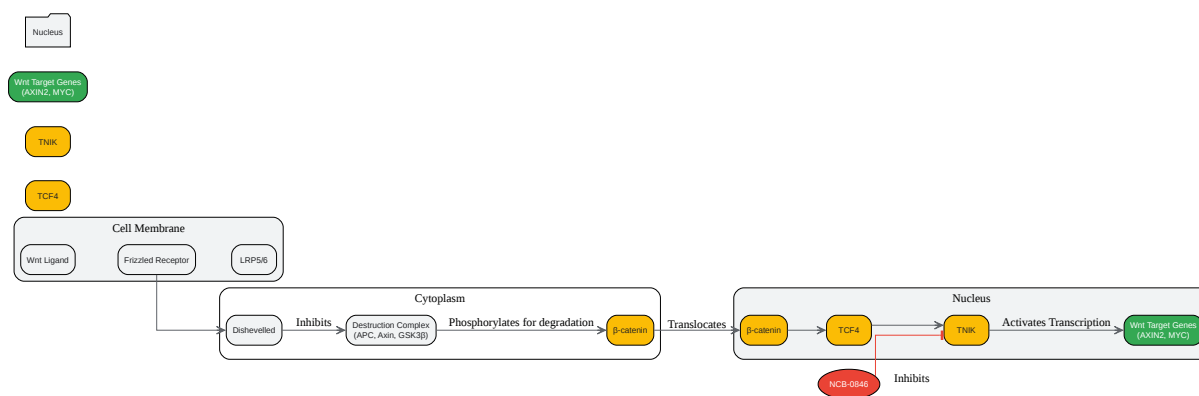
Furthermore, **NCB-0846** has been shown to impact the TGF- β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[2][5] This is achieved through the

transcriptional downregulation of the TGF- β receptor type-I (TGFBRI).[5]

Quantitative Data Summary

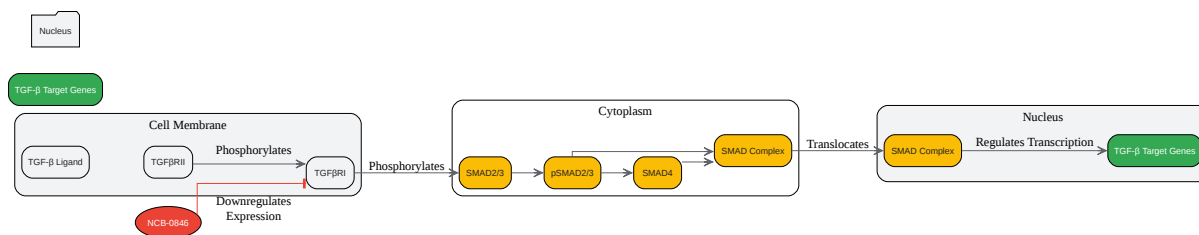
Parameter	Value	Cell Line/System	Reference
TNIK IC50	21 nM	Cell-free assay	[1][2]
Other Kinase Inhibition (>80% at 0.1 μ M)	FLT3, JAK3, PDGFR α , TRKA, CDK2/CycA2, HGK	Cell-free assays	[1][2]
TCF4 Phosphorylation Inhibition	0.1-0.3 μ M (induces faster migration); 3 μ M (complete inhibition)	In vitro kinase assay	[1][2]
HCT116 Cell Growth Inhibition (vs. NCB-0970)	6.8-fold higher activity	2D cell culture	[4][6]
HCT116 Colony Formation Inhibition (vs. NCB-0970)	~20-fold higher activity	Soft agar assay	[2][4][6]

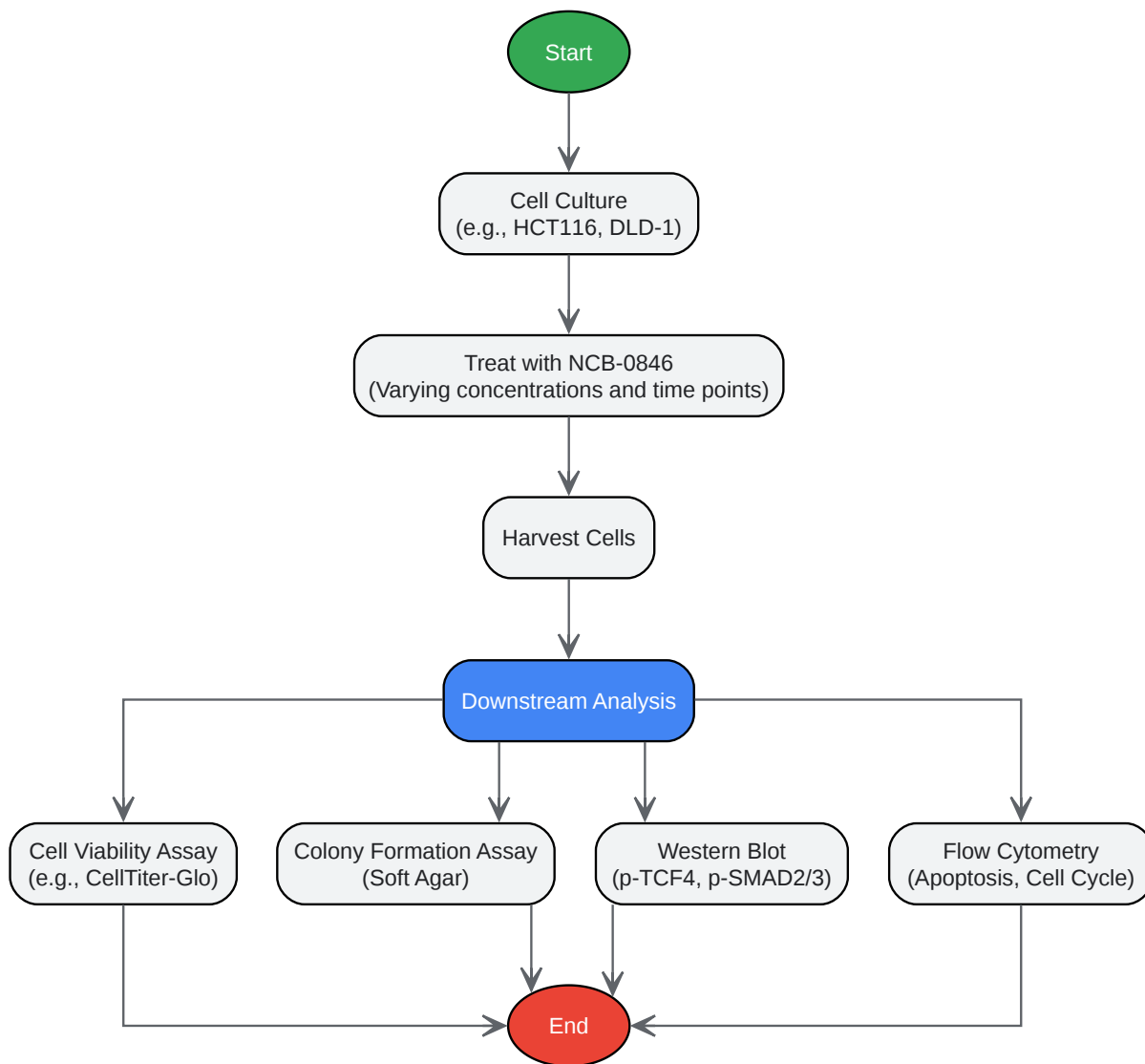
Signaling Pathway Diagrams



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Caption: Wnt signaling pathway inhibition by **NCB-0846**.





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